N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide
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Overview
Description
N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide typically involves the acylation of hydrazinecarbothioamide with 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the acylation process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrazines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted tetrazole derivatives .
Scientific Research Applications
N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole-containing compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent for metabolic disorders.
Mechanism of Action
The mechanism of action of N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in metabolic processes. For instance, its antidiabetic activity may be attributed to its ability to enhance insulin sensitivity and glucose uptake .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-[(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound shares a similar tetrazole and phenyl structure but differs in the acylation moiety.
N-(3-Mercapto-4H-1,2,4-triazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide: Another related compound with a triazole ring instead of a hydrazinecarbothioamide moiety.
Uniqueness
N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a therapeutic agent for metabolic disorders sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H15N7OS |
---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
1-phenyl-3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C16H15N7OS/c24-14(18-20-16(25)17-13-9-5-2-6-10-13)11-23-21-15(19-22-23)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,24)(H2,17,20,25) |
InChI Key |
YNBAORSBZHTUMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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